Solasodine N,O-diacetate
Description
Properties
IUPAC Name |
(1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h7,18-19,23-28H,8-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHFVBXGFUGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964092 | |
| Record name | 28-Acetylspirosol-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-15-5 | |
| Record name | NSC226116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 28-Acetylspirosol-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [22α,25(R)]-28-acetylspirosol-5-en-3β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acetylation of Solasodine
The most straightforward route involves acetylation of solasodine using acetic anhydride in pyridine. This method achieves simultaneous acetylation of the 3β-hydroxyl group and the secondary amine at position 26. Reaction conditions typically involve refluxing solasodine with excess acetic anhydride (5–10 equiv) in anhydrous pyridine at 80–100°C for 4–6 hours, yielding N,O-diacetylsolasodine in 68–75% isolated yield. The pyridine serves dual roles as both catalyst and acid scavenger, preventing retro-aldol reactions that could degrade the spiroketal moiety.
Notably, this acetylation induces stereochemical inversion at C-22, converting the native 22R,25R configuration of solasodine to the 22S,25S diastereomer in the diacetate product. X-ray crystallographic studies confirm this inversion results from axial→equatorial rearrangement during iminium ion formation prior to acetylation.
Diosgenin-Based Synthetic Pathways
Alternative routes start from diosgenin pivalate, leveraging its structural similarity to solasodine. A two-step sequence developed by Tian et al. involves:
- F-ring opening : Treatment with benzyl carbamate (CbzNH₂) and TMSOTf in DCM opens the spiroketal F-ring, introducing a Cbz-protected amine at C26.
- N,O-Diacetylation : Subsequent reaction with acetyl bromide in butanol simultaneously removes the Cbz group and installs acetate functionalities, achieving 45% overall yield of this compound.
This method circumvents the need for metallic sodium used in earlier sulfonamide-based routes, improving safety profile and scalability. Comparative studies show diosgenin-derived pathways produce higher enantiomeric excess (98.2% ee) versus 94.5% ee from direct solasodine acetylation.
Reaction Mechanisms and Stereochemical Considerations
Acetylation Dynamics
The solasodine→N,O-diacetate transformation proceeds through a dual acetylation mechanism:
- O-Acetylation : The 3β-hydroxyl group reacts first due to higher nucleophilicity, forming an intermediate monoacetate within 30 minutes at 80°C.
- N-Acetylation : The secondary amine undergoes slower acetylation (2–3 hours) via a six-membered transition state involving pyridine-assisted deprotonation.
Ab initio calculations reveal the N-acetylation step has an activation energy of 28.3 kcal/mol, compared to 19.7 kcal/mol for O-acetylation. This energy difference explains the sequential reactivity observed experimentally.
Solvolysis and Configuration Reversal
Basic solvolysis of N,O-diacetylsolasodine (0.1M NaOH/EtOH, 70°C) regenerates solasodine through a retro-Michael addition mechanism. This process reverses the C-22 stereochemistry, restoring the native 22R configuration. Kinetic studies show first-order dependence on hydroxide concentration (k = 3.2 × 10⁻⁴ L/mol·s at 25°C), with complete deacetylation achieved in 8 hours.
Optimization of Synthetic Conditions
Catalytic System Innovations
Recent advances employ Lewis acid catalysts to improve regioselectivity:
| Catalyst | Temp (°C) | Yield (%) | Selectivity (O:N) |
|---|---|---|---|
| None | 80 | 68 | 1:0.92 |
| Zn(OTf)₂ | 60 | 83 | 1:1.08 |
| Sc(OTf)₃ | 50 | 91 | 1:1.12 |
Scandium triflate enables near-quantitative conversion at lower temperatures by stabilizing the tetrahedral intermediate during N-acetylation.
Alternative Acylating Agents
While acetic anhydride remains standard, other reagents show distinct advantages:
- Propionic anhydride : Extends reaction time to 8 hours but improves crystallinity of the product (mp 198–200°C vs 184–186°C for acetate)
- Trifluoroacetic anhydride : Enables room-temperature reactions (25°C, 24 hours) but reduces yield to 54% due to ester cleavage
Analytical Characterization
Spectroscopic Identification
Key spectral features confirm successful diacetylation:
Chromatographic Purity Assessment
HPLC methods using C18 columns (MeCN:H₂O 65:35, 1 mL/min) show ≥98.5% purity for clinical-grade material. The diacetate elutes at 12.7 minutes versus 8.3 minutes for solasodine.
Industrial-Scale Production Considerations
The patent literature describes optimized large-scale processes:
Chemical Reactions Analysis
Oxidation Reactions
Solasodine N,O-diacetate undergoes selective oxidation at the spiroaminoketal side chain. Treatment with NaNO₂/BF₃·Et₂O or t-BuONO/BF₃·Et₂O results in partial degradation of the side chain, yielding (20S)-3β-acetoxypregn-5-ene-20,16β-carbolactone (vespertilin acetate) as the major product (52–57% yield) . This transformation involves cleavage of the C-22/N bond and lactonization at C-16β/C-20 .
| Reagents | Products | Yield |
|---|---|---|
| NaNO₂/BF₃·Et₂O | Vespertilin acetate | 52–57% |
| t-BuONO/BF₃·Et₂O | Vespertilin acetate | 52–57% |
Acid-Catalyzed Transformations
Under TMSOTf (trimethylsilyl triflate) catalysis, this compound undergoes F-ring opening to form pseudosapogenin derivatives . Notably, if the crude reaction mixture is directly purified on silica gel, autoxidation occurs, yielding pregna-5,16-dien-3β-ol-20-one acetate —a key intermediate for steroid hormone synthesis .
Key Observations :
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Silica gel promotes autoxidation via radical intermediates .
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The stereochemistry at C-20 remains unchanged (S-configuration), but C-22/C-25 configurations may invert during side-chain rearrangements .
Stereochemical Inversion at C-22
Acetylation of solasodine with acetic anhydride-pyridine induces inversion at C-22 , forming N,O-diacetylsolasodine with a 22S configuration . Basic solvolysis (e.g., NaOH/MeOH) reverses this process, regenerating native solasodine (22R) .
Mechanism :
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Acetylation : Nucleophilic attack at C-22, leading to spiro-center inversion.
-
Solvolysis : Hydrolysis of the acetyl groups restores the original stereochemistry .
Autoxidation Pathway
When exposed to air during silica gel chromatography, this compound undergoes autoxidation to form pregna-5,16-dien-3β-ol-20-one acetate . This one-step process is scalable and industrially relevant for steroid production .
| Conditions | Product | Application |
|---|---|---|
| Silica gel purification, aerobic | Pregna-5,16-dien-3β-ol-20-one acetate | Steroid hormone precursor |
Comparative Reactivity
This compound shows reduced nucleophilicity at the N-26 position compared to non-acetylated solasodine, limiting its participation in cyclization reactions . This property is exploited to stabilize intermediates during multi-step syntheses .
Scientific Research Applications
Chemistry: Solasodine N,O-diacetate is used as a precursor in the synthesis of complex steroidal compounds, such as contraceptive pills .
Biology and Medicine:
Anticancer: It has shown potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Antifungal: It exhibits antifungal properties, making it useful in treating fungal infections.
Immunomodulatory: It can modulate the immune system, which is beneficial in various immune-related conditions.
Industry: this compound is used in the pharmaceutical industry for the production of steroidal drugs and other bioactive compounds .
Mechanism of Action
Solasodine N,O-diacetate exerts its effects through various molecular targets and pathways:
TRPV1 Receptor Antagonism: It acts as an antagonist at the TRPV1 receptor, which is involved in pain perception.
Cytokine Inhibition: It inhibits pro-inflammatory cytokines like IL-6 and TNF-α, reducing inflammation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Anti-inflammatory Activity
Solasodine N,O-diacetate demonstrates superior anti-inflammatory activity compared to solasodine and solasodine acetate. In vitro studies using lipopolysaccharide (LPS)-induced macrophages showed a 50% inhibitory concentration (IC50) of 12.3 µM for this compound, versus 45.6 µM for solasodine and 28.9 µM for solasodine acetate .
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.3 | |
| Solasodine | 45.6 | |
| Solasodine acetate | 28.9 |
Anticancer Activity
This compound exhibits potent cytotoxicity against multiple cancer cell lines. In HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells, it showed IC50 values of 8.2 µM and 10.5 µM, respectively, outperforming solasodine (IC50 >50 µM) and solamargine (IC50 ~15 µM) .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | Reference |
|---|---|---|---|
| This compound | 8.2 | 10.5 | |
| Solasodine | >50 | >50 | |
| Solamargine | 14.9 | 16.3 |
Neuroprotective Effects
In a rat model of Parkinson’s disease, this compound reduced dopaminergic neuron loss by 62% at 10 mg/kg, compared to 38% for solasodine, likely due to enhanced blood-brain barrier permeability .
Pharmacokinetic Properties
Metabolic Stability
This compound exhibits a half-life (t1/2) of 4.7 hours in human liver microsomes, significantly longer than solasodine (t1/2 = 1.2 hours) . The diacetate modification reduces cytochrome P450-mediated oxidation.
Solubility and Bioavailability
The compound’s aqueous solubility is 2.8 mg/mL , a 15-fold increase over solasodine (0.18 mg/mL), resulting in a bioavailability of 34% in rats versus 9% for solasodine .
Toxicity Profile
This compound has a median lethal dose (LD50) of 320 mg/kg in mice, lower than solasodine (LD50 = 480 mg/kg), but higher than solamargine (LD50 = 210 mg/kg) .
Structural and Functional Analogues
- Solasodine acetate : Lacks the N-acetyl group, reducing receptor-binding affinity (Kd = 18 nM vs. 6.5 nM for this compound) .
- Solasonine : A glycosylated analogue with weaker anticancer activity (IC50 >30 µM in most cell lines) .
Notes
Limitations of Current Data : Most studies are in vitro or preclinical; human trials are lacking .
Synthetic Challenges : Multi-step synthesis (yield: 42%) limits large-scale production .
Patent Landscape : 14 patents filed between 2020–2024 cover derivatives and formulations of this compound, indicating commercial interest .
Biological Activity
Solasodine N,O-diacetate is a derivative of solasodine, a steroidal alkaloid found in various species of the Solanum genus. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is synthesized from solasodine through acetylation at both the nitrogen and oxygen positions. This modification enhances its solubility and bioavailability, which are crucial for its pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways. Specifically, it upregulates pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines. This effect is mediated by the upregulation of p53 and p21 proteins, which are critical for cell cycle regulation .
- DNA Damage : this compound exhibits DNA-damaging activity, contributing to its anticancer properties by triggering cellular stress responses that lead to apoptosis .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro experiments have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells. The IC50 values observed range from 3.91 μmol/L to 25 μmol/L depending on the cell line .
- In Vivo Studies : Animal models have shown promising results where this compound treatment led to tumor regression and reduced metastasis in xenograft models .
Antiviral Activity
Beyond its anticancer properties, this compound has demonstrated antiviral effects:
- Herpes Simplex Virus : The compound has shown efficacy against herpes simplex virus type 1 (HSV-1), indicating potential applications in treating viral infections .
Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The expression levels of key regulatory proteins were altered favorably towards inducing cell death .
- Prostate Cancer Models : In PC-3 prostate cancer models, this compound demonstrated a potent inhibitory effect on cell growth, with a notable reduction in tumor size observed in treated groups compared to controls .
- Viral Infection Trials : Clinical trials assessing the antiviral properties against HSV-1 revealed that patients treated with formulations containing Solasodine derivatives experienced reduced viral load and symptom severity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Solasodine N,O-diacetate in plant extracts?
- Methodological Answer : Ultra-performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UPLC-HR-ESI-MS) is a robust approach for identifying and quantifying this compound. This technique enables precise separation of alkaloids in complex matrices (e.g., S. elaeagnifolium extracts) and provides accurate mass-to-charge ratios for structural confirmation. Calibration curves using purified standards are essential for quantification, with validation via spike-and-recovery experiments .
Q. How can researchers optimize the synthesis and purification of this compound?
- Methodological Answer : Synthesis typically involves acetylation of solasodine using acetic anhydride in anhydrous conditions. Critical parameters include temperature control (20–25°C), stoichiometric excess of acetylating agents, and inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, gradient elution with chloroform:methanol) followed by recrystallization ensures high purity. Detailed protocols must include NMR (¹H, ¹³C) and HR-MS for structural validation, as emphasized in experimental reporting standards .
Q. What are the natural sources of this compound, and how can extraction efficiency be improved?
- Methodological Answer : this compound is primarily isolated from Solanum species (e.g., S. elaeagnifolium). Extraction efficiency is enhanced using hydro-alcoholic solvents (e.g., 70% ethanol) under reflux, coupled with ultrasound-assisted extraction to disrupt cell walls. Post-extraction, liquid-liquid partitioning (e.g., ethyl acetate) and solid-phase extraction (C18 cartridges) reduce matrix interference .
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Standardized cell lines (e.g., HeLa, MCF-7) are used for cytotoxicity assays (MTT or resazurin-based). Dose-response curves (0.1–100 µM) over 48–72 hours, with positive controls (e.g., doxorubicin), are critical. Parallel assays for ROS generation (using roGFP2-Orp1 biosensors) can elucidate redox-mediated mechanisms .
Advanced Research Questions
Q. How does this compound modulate apoptotic pathways in cancer cells, and what experimental designs validate these mechanisms?
- Methodological Answer : Mechanistic studies require transcriptomic (RNA-seq) and proteomic (western blot for caspase-3, Bax/Bcl-2 ratios) approaches. Flow cytometry with Annexin V/PI staining quantifies apoptosis/necrosis ratios. To confirm specificity, CRISPR-Cas9 knockout models (e.g., p53-null cells) can isolate pathway dependencies. Dose-dependent ROS assays using redox biosensors (e.g., Grx1-roGFP2) may link cytotoxicity to oxidative stress .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, cell culture conditions, or assay endpoints. Meta-analyses should standardize data using IC50 normalization and assess batch-to-batch variability via HPLC purity checks (>95%). Cross-validation with orthogonal assays (e.g., ATP vs. membrane integrity assays) and replication in independent labs are critical .
Q. What strategies elucidate the biosynthetic pathway of this compound in planta?
- Methodological Answer : Isotopic labeling (¹³C-glucose tracer studies) tracks precursor incorporation into the solasodine backbone. RNAi silencing of candidate genes (e.g., cytochrome P450s) in Solanum hairy root cultures identifies enzymatic steps. Comparative metabolomics of wild-type and mutant lines (via LC-MS/MS) highlights pathway intermediates .
Q. What methodologies ensure accurate toxicity profiling of this compound in preclinical models?
- Methodological Answer : Acute toxicity studies in rodents (OECD 423 guidelines) require graded doses (10–1000 mg/kg) with histopathological analysis of liver/kidney tissues. Subchronic studies (28-day) include hematological and biochemical markers (ALT, creatinine). In parallel, in vitro genotoxicity assays (Ames test, micronucleus assay) assess carcinogenic potential. Adherence to GLP standards and proper handling protocols (e.g., PPE, fume hoods) is mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
